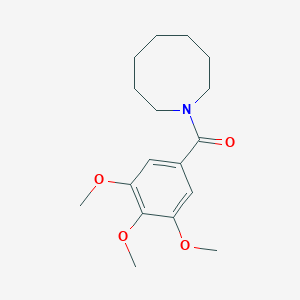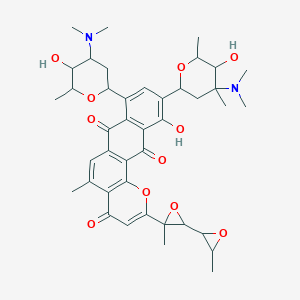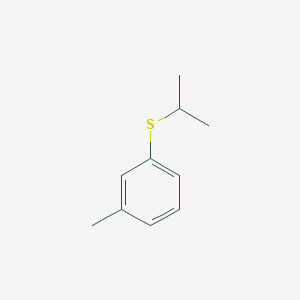
Benzene, 1-methyl-3-((1-methylethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methyl-3-((1-methylethyl)thio)-, also known as 4-tert-Butylthioanisole (TBT), is an organic compound that is commonly used as a flavoring agent and fragrance in the food and cosmetic industry. It is a colorless liquid with a strong odor and is highly flammable. TBT is synthesized through a simple and efficient process, making it a popular choice for scientific research applications. In
作用机制
The mechanism of action of TBT is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of sulfur-containing compounds. TBT has been shown to inhibit the activity of cystathionine beta-synthase, an enzyme involved in the synthesis of cysteine, an essential amino acid. This inhibition leads to the accumulation of homocysteine, a toxic metabolite that can cause oxidative stress and damage to cells.
生化和生理效应
TBT has been shown to have both beneficial and detrimental effects on biological systems. On one hand, TBT has been shown to exhibit antioxidant activity, which can protect cells from oxidative damage. On the other hand, TBT has been shown to induce DNA damage and cell death in certain cell types. TBT has also been shown to affect the expression of genes involved in inflammation and immune response, suggesting a potential role in the regulation of these processes.
实验室实验的优点和局限性
TBT is a popular choice for scientific research due to its simple synthesis method and availability. It is also a relatively stable compound, making it easy to handle and store. However, TBT has some limitations for lab experiments, including its strong odor and potential toxicity. Care should be taken when handling TBT, and appropriate safety measures should be implemented.
未来方向
There are several future directions for the study of TBT. One potential area of research is the development of new antimicrobial agents based on the structure of TBT. Another area of research is the study of the molecular mechanisms underlying the beneficial and detrimental effects of TBT on biological systems. Additionally, the use of TBT as a probe molecule for the study of molecular interactions in biological systems could lead to the development of new therapeutic agents.
合成方法
TBT can be synthesized through a simple and efficient process that involves the reaction of anisole with tert-butyl mercaptan in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TBT as the main product. The yield of TBT can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
TBT is widely used in scientific research as a reference standard for the analysis of volatile sulfur compounds in food and environmental samples. It is also used as a model compound for the study of odor-active compounds in wine and beer. TBT has been shown to exhibit antimicrobial activity against various microorganisms, making it a potential candidate for the development of new antimicrobial agents. Additionally, TBT has been used as a probe molecule for the study of molecular interactions in biological systems.
属性
CAS 编号 |
14905-80-7 |
|---|---|
产品名称 |
Benzene, 1-methyl-3-((1-methylethyl)thio)- |
分子式 |
C10H14S |
分子量 |
166.29 g/mol |
IUPAC 名称 |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
InChI 键 |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
规范 SMILES |
CC1=CC(=CC=C1)SC(C)C |
其他 CAS 编号 |
14905-80-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



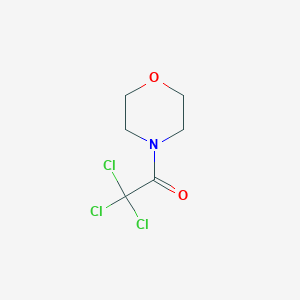
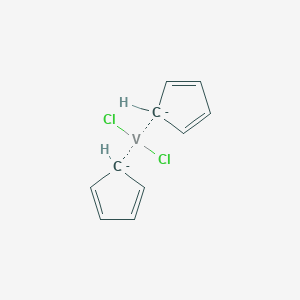
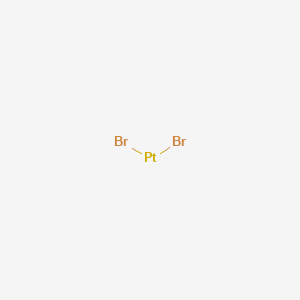
![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)
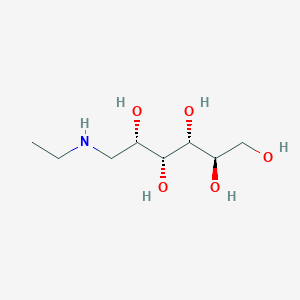
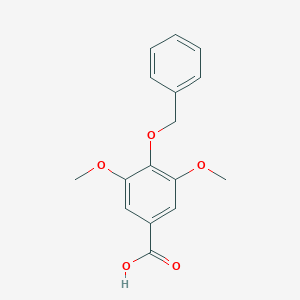
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
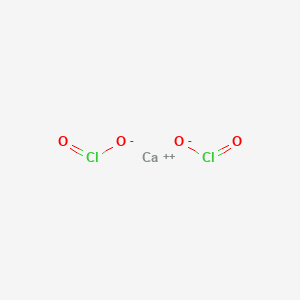
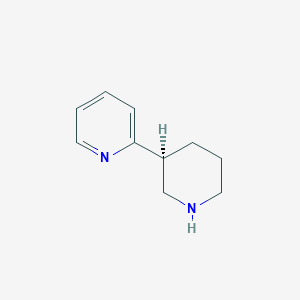
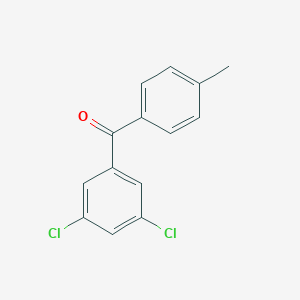
![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
